Nedaplatin

nephrotoxicity cytotoxicity in vitro model

Nedaplatin is a second-generation platinum antineoplastic agent with reduced nephrotoxicity and GI toxicity compared to cisplatin, and 10x higher aqueous solubility, enabling simpler administration with less hydration. Its distinct aquation profile and safety spectrum make it a rational, evidence-based alternative where cisplatin is poorly tolerated or in specific regimens like advanced squamous NSCLC (WJOG5208L).

Molecular Formula C2H8N2O3Pt
Molecular Weight 303.18 g/mol
Cat. No. B1242056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNedaplatin
Synonyms(glycolato-O,O')diammineplatinum II
254-S
CGDP-II
cis-diammine(glycolato)platinum II
nedaplatin
NSC 375101D
NSC-375101D
Molecular FormulaC2H8N2O3Pt
Molecular Weight303.18 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])[O-].N.N.[Pt+2]
InChIInChI=1S/C2H3O3.2H3N.Pt/c3-1-2(4)5;;;/h1H2,(H,4,5);2*1H3;/q-1;;;+2/p-1
InChIKeyGYAVMUDJCHAASE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nedaplatin: A Second-Generation Platinum Chemotherapeutic Agent with a Quantifiable Safety Profile


Nedaplatin is a second-generation platinum-based antineoplastic agent [1]. It is a cisplatin analog that shares a similar mechanism of action, forming DNA adducts to inhibit replication and transcription, but was specifically designed to reduce dose-limiting toxicities such as nephrotoxicity and gastrointestinal adverse effects [1]. This compound is characterized by a distinct aquation profile and a safety spectrum that differentiates it from earlier-generation platinum drugs, making it a key consideration for specific oncology regimens [2].

Why Nedaplatin Cannot Be Readily Substituted with Other Platinum Analogs


Simple substitution of Nedaplatin with other in-class platinum compounds (e.g., cisplatin, carboplatin) is not clinically appropriate due to well-documented differences in toxicity profiles, pharmacokinetics, and efficacy in specific patient populations. While these agents share a common mechanism, their distinct chemical structures lead to vastly different hydrolysis rates, tissue accumulation, and side effect spectrums [1]. For instance, Nedaplatin demonstrates a markedly lower incidence of severe nephrotoxicity and nausea compared to cisplatin [2], yet has a dose-limiting myelosuppression profile more similar to carboplatin [3]. Furthermore, its cross-resistance with cisplatin necessitates careful patient selection [4]. These quantifiable differences preclude interchangeable use and require evidence-based selection.

Quantitative Evidence Differentiating Nedaplatin from Key Comparators


Nedaplatin's Intermediate In Vitro Cytotoxicity and Lower Nephrotoxic Potential vs. Cisplatin and Carboplatin

In a comparative in vitro study using renal tubular epithelial cells (LLC-PK1), the rank order of cytotoxicity was oxaliplatin > cisplatin > nedaplatin > carboplatin, while the rank order for caspase-3 activation, an indicator of apoptosis-mediated nephrotoxicity, was cisplatin > nedaplatin > oxaliplatin > carboplatin [1]. This quantitative ranking positions Nedaplatin as having an intermediate cytotoxicity profile but a lower nephrotoxic potential than cisplatin, and a higher cytotoxic and nephrotoxic potential than carboplatin in this model.

nephrotoxicity cytotoxicity in vitro model

Nedaplatin's 10-Fold Higher Aqueous Solubility Compared to Cisplatin

Nedaplatin's chemical structure incorporates a glycolate ring, conferring a significant physicochemical advantage: its aqueous solubility is reported to be 10 times greater than that of cisplatin (CDDP) [1]. While both compounds undergo double hydration to yield the same active diaquodiamine-platinum metabolite, the enhanced solubility of Nedaplatin simplifies clinical formulation and administration without the need for complex solubilizing agents, which can sometimes introduce additional toxicity or handling challenges [2].

pharmaceutical properties solubility formulation

Reduced Severe Gastrointestinal Toxicity with Equivalent Efficacy Compared to Cisplatin in Cervical Cancer

In a phase III randomized controlled trial of 160 patients with cervical cancer undergoing concurrent chemoradiotherapy, Nedaplatin (30 mg/m² weekly) demonstrated a significantly lower incidence of severe gastrointestinal adverse events compared to Cisplatin (40 mg/m² weekly), while maintaining non-inferior 3-year overall survival [1]. Specifically, vomiting occurred in 40 Nedaplatin patients versus 61 Cisplatin patients, nausea in 44 vs. 67, and anorexia in 52 vs. 71 [1]. Importantly, no patients in the Nedaplatin group experienced creatinine elevation, compared to 4 patients in the Cisplatin group [1].

clinical trial cervical cancer chemoradiotherapy

High-Value Application Scenarios for Nedaplatin Based on Comparative Evidence


First-Line Treatment of Advanced Squamous Non-Small Cell Lung Cancer (NSCLC) in East Asian Populations

For patients with advanced or relapsed squamous NSCLC, particularly in East Asian populations, Nedaplatin in combination with docetaxel has shown a statistically significant improvement in overall survival compared to a cisplatin-based regimen [1]. A pivotal phase III trial (WJOG5208L) demonstrated a median OS of 13.6 months with Nedaplatin vs. 11.4 months with Cisplatin (HR 0.81, p=0.037), with a more favorable toxicity profile [REFS-1, REFS-2]. This scenario is directly supported by the clinical evidence establishing Nedaplatin's superior efficacy in this specific indication and demographic, making it a preferred first-line option where cisplatin might otherwise be standard.

Chemoradiotherapy for Cervical Cancer in Patients with High Risk of Gastrointestinal or Renal Toxicity

Nedaplatin is an ideal alternative to cisplatin for concurrent chemoradiotherapy in patients with cervical cancer who are at elevated risk for or have a history of severe nausea, vomiting, or pre-existing renal impairment. As demonstrated in a phase III trial, Nedaplatin provides equivalent survival outcomes while significantly reducing the incidence of these debilitating side effects and showing no cases of creatinine elevation [3]. This evidence-based scenario guides oncologists in personalizing treatment to improve tolerability and adherence.

Chemotherapy for Patients with Contraindications or Intolerance to High-Volume Hydration Protocols

Cisplatin administration necessitates aggressive pre- and post-hydration protocols to mitigate its severe nephrotoxicity, which can be a clinical burden and a contraindication for patients with compromised cardiac or renal function. Nedaplatin's demonstrated lower nephrotoxic potential [4] and 10-fold higher aqueous solubility [5] translate to simpler administration with reduced hydration requirements. This makes it a rational choice for patients who cannot tolerate high-volume fluid loads or in outpatient settings where intensive hydration is logistically challenging.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nedaplatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.